molecular formula C13H20ClN3O4S B2624968 1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine CAS No. 1585929-99-2

1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine

Cat. No.: B2624968
CAS No.: 1585929-99-2
M. Wt: 349.83
InChI Key: QNMJELDMJUZLSC-UHFFFAOYSA-N
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Description

1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine is a piperidine-derived compound featuring a 4-nitrobenzenesulfonyl group at the 1-position of the piperidine ring and an ethan-1-amine substituent at the 2-position. Its synthesis likely follows protocols similar to those for analogous sulfonamide derivatives, such as coupling 4-nitrobenzenesulfonyl chloride with a piperidinyl precursor under basic conditions .

Properties

IUPAC Name

1-[1-(4-nitrophenyl)sulfonylpiperidin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-10(14)13-4-2-3-9-15(13)21(19,20)12-7-5-11(6-8-12)16(17)18/h5-8,10,13H,2-4,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLLJYVDYSZIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 4-nitrobenzenesulfonyl chloride.

    Reaction Conditions: The piperidine is reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 1-(4-nitrobenzenesulfonyl)piperidine.

    Amination: The intermediate is then subjected to amination using ethan-1-amine under controlled conditions to yield the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and piperidine derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols. Major products formed from these reactions include reduced amines, substituted piperidines, and sulfonic acids.

Scientific Research Applications

1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating the biological activity of piperidine derivatives.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological receptors or enzymes. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-[1-(4-nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine are compared below with six related compounds, focusing on substituents, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Synthesis Protocol (Reference) Notable Properties
This compound (Target) 4-Nitrobenzenesulfonyl, ethan-1-amine C13H19N3O4S 313.37 Likely sulfonylation of piperidine High polarity, electron-deficient aryl
1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine 2-Nitrobenzenesulfonyl, ethan-1-amine C13H19N3O4S 313.37 Sulfonylation of piperidin-4-yl precursor Ortho-nitro reduces resonance stability
1-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethan-1-amine 4-Cl, 4-OCH3 C15H16ClNO 261.75 General Procedure C (Li-halogen exchange) Yellow oil, 58% yield, IR νmax 3310 cm⁻¹
1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine 4-OCH3, 4-CF3 C16H14F3NO 293.29 Toluene/Ar atmosphere, amine coupling Strong electron-withdrawing CF3 group
F-MBA (1-(4-fluorophenyl)-ethan-1-amine) 4-F C8H10FN 139.17 Halogenation of ethanamine precursors Shortest X-X distance in crystal packing
1-(4-Piperidin-1-yl-phenyl)-ethylamine 4-Piperidinyl C13H20N2 204.32 Piperidine coupling via aryl halide Basic amine, potential receptor binding

Key Observations:

Positional Isomerism (Nitro Group): The target compound’s para-nitro group on the benzenesulfonyl moiety maximizes resonance stabilization compared to the ortho-nitro isomer in .

Halogen vs. Nitro Substituents :

  • Halogenated derivatives like F-MBA and Cl-MBA prioritize halogen-π interactions in crystal packing, whereas the nitro group in the target compound enhances polarity and may improve solubility in polar aprotic solvents.

Synthesis Yields and Conditions :

  • Compounds synthesized via General Procedure C (e.g., , % yield) use lithium-halogen exchange in THF at -78°C, suggesting the target compound’s synthesis may require similar cryogenic conditions for stability.

Electron-Withdrawing Groups :

  • The trifluoromethyl (CF3) group in and the nitro group in the target compound both withdraw electron density, but CF3 is less resonance-active, leading to distinct electronic profiles.

Biological Activity

1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine, also known by its CAS number 1585929-99-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. The compound features a piperidine core, which is frequently associated with various therapeutic effects, including antibacterial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula for this compound is C13H19N3O4SC_{13}H_{19}N_{3}O_{4}S, and it has a molecular weight of approximately 313.37 g/mol. The presence of the nitrobenzenesulfonyl group is significant as it enhances the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antibacterial Activity

Research indicates that compounds with similar structures exhibit moderate to strong antibacterial effects against various strains. For instance, studies have shown that piperidine derivatives can inhibit the growth of pathogens such as Salmonella typhi and Bacillus subtilis . The specific activity of this compound against these bacteria remains to be fully elucidated but aligns with the known profiles of related compounds.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions like Alzheimer's disease. Compounds bearing the piperidine nucleus have demonstrated significant AChE inhibitory activity, suggesting that this compound may follow suit .

Research Findings and Case Studies

Several studies have synthesized and evaluated piperidine derivatives, including those similar to this compound. For example:

CompoundActivity TypeIC50 Value (µM)Reference
Compound AAChE Inhibition0.63 ± 0.001
Compound BAntibacterial (S. typhi)Moderate
Compound CAnticancerSignificant inhibition observed

These findings underline the importance of further exploring the biological activities of this compound through in vitro and in vivo studies.

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